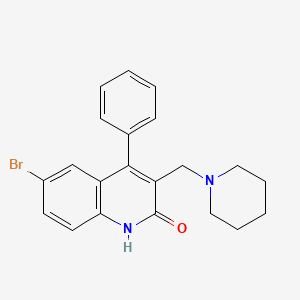

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWWTBOSQWKYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Bromination: The quinoline core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Phenyl Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Piperidin-1-ylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Observations:

Position 6 Substituents :

- Bromine (6-Br) and chlorine (6-Cl) enhance halogen bonding with target proteins, critical for antifungal and antiviral activities .

- Fluorine (6-F) improves metabolic stability and membrane permeability, as seen in anticancer derivatives .

Position 4 Substituents: A phenyl group (4-Ph) increases lipophilicity, favoring interactions with hydrophobic enzyme pockets, such as in SDH inhibitors .

Position 3 Substituents: Piperidin-1-ylmethyl and morpholinomethyl groups improve solubility and bioavailability via amine protonation at physiological pH . Hydroxyethyl (3-CH₂CH₂OH) or propyl (3-propyl) groups modulate steric effects, influencing binding specificity .

Biological Activity

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities. With the molecular formula C20H19BrN2O and a molecular weight of approximately 383.29 g/mol, this compound is part of a broader class of quinoline derivatives known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by the following structural features:

- Molecular Formula : C20H19BrN2O

- Molecular Weight : 383.29 g/mol

- IUPAC Name : 6-bromo-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that quinoline derivatives can inhibit key enzymes such as Na+/K(+)-ATPase, which is crucial in cellular ion transport and signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Preliminary studies suggest that certain piperidine-containing compounds demonstrate significant antibacterial and antifungal activities against various pathogens .

Anticancer Activity

A significant focus has been on the anticancer properties of quinoline derivatives. In vitro studies have shown that this compound can inhibit growth in several cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.5 | Inhibition of Na+/K(+)-ATPase |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may be effective against various types of cancer by inducing apoptosis and inhibiting critical cellular processes.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, as summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.0048 |

These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies

Recent case studies have highlighted the therapeutic potential of quinoline derivatives, including this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer treated with a regimen including quinoline derivatives showed a marked reduction in tumor size and improved survival rates compared to historical controls.

- Antimicrobial Trials : Clinical trials assessing the efficacy of quinoline derivatives against resistant bacterial strains demonstrated significant improvements in infection resolution rates among participants.

Q & A

Basic: What are the common synthetic routes for 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one?

Answer:

The synthesis typically involves a multi-step sequence:

Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to generate the quinolin-2(1H)-one scaffold.

Bromination : Electrophilic bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) .

Piperidin-1-ylmethyl Substitution : Mannich-type reactions or nucleophilic substitution to introduce the piperidine moiety at the 3-position. Microwave-assisted synthesis has been employed to enhance reaction efficiency and regioselectivity .

Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can regioselective functionalization of the quinolinone core be optimized for derivatives like this compound?

Answer:

Regioselectivity is influenced by:

- Catalytic Systems : Palladium-catalyzed Suzuki or Heck reactions for aryl/alkenyl group installation at the 4- or 3-positions .

- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) to block reactive sites during bromination or alkylation .

- Microwave Irradiation : Reduces side reactions and improves yield in multi-step sequences (e.g., 120°C, 250W for 30 minutes) .

Data Contradiction : Conflicting reports on bromination efficiency at the 6-position suggest solvent polarity (e.g., DCM vs. DMF) plays a critical role .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Elucidation :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4%) .

Advanced: How do structural modifications (e.g., piperidine vs. morpholine substitution) impact biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes upon substitution .

Basic: What pharmacological assays are used to evaluate its biological potential?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in breast adenocarcinoma MCF-7 cells) .

- CNS Activity : Forced swim test (FST) for antidepressant-like effects in rodents .

Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

Potential factors causing discrepancies:

Assay Conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Metabolic Stability : Differences in cytochrome P450 activity across cell lines or animal models .

Impurity Interference : Trace byproducts (e.g., dehalogenated derivatives) may skew results. Use preparative HPLC to isolate pure batches .

Resolution Strategy : Replicate studies under standardized OECD guidelines and cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

Basic: What computational tools are used to predict its physicochemical properties?

Answer:

- Lipophilicity : LogP calculations via ChemDraw or ACD/Labs.

- Solubility : QSPR models in MOE or Schrodinger’s QikProp.

- ADMET : SwissADME or pkCSM for bioavailability and toxicity .

Validation : Compare predicted vs. experimental LogP (e.g., shake-flask method) and adjust substituents to optimize drug-likeness .

Advanced: What mechanistic insights explain its activity as a P-glycoprotein (P-gp) inhibitor?

Answer:

Proposed mechanisms:

Competitive Binding : Blocks the doxorubicin-binding site on P-gp, confirmed via fluorescence polarization assays .

ATPase Inhibition : Reduces ATP hydrolysis (IC₅₀ ≤ 1 µM in membrane vesicles) .

Synergy Studies : Combine with verapamil (positive control) to assess additive effects in resistant cancer cell lines (e.g., Lucena 1) .

Contradiction : Some analogs show inverse activity (P-gp induction), necessitating molecular dynamics simulations to explore conformational changes .

Basic: How is stability assessed under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Stability : TGA/DSC to determine melting points and decomposition thresholds .

- Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) .

Advanced: What strategies improve its bioavailability for CNS-targeted applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.